molecular formula C16H18N2O3 B1192431 CA140

CA140

Cat. No. B1192431
M. Wt: 286.33
InChI Key: UQPZVGMQOFXKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CA140 is an inhibitor of the neuroinflammatory response in wild-type mice and a mouse model of Alzheimer's disease (AD).

Scientific Research Applications

Neuroinflammation and Neurodegenerative Diseases

CA140 has shown significant promise in the field of neurodegenerative diseases, particularly Alzheimer’s disease (AD). A study demonstrated that CA140 can effectively inhibit neuroinflammatory responses in both in vitro and in vivo settings. Specifically, it was observed that pre- or post-treatment with CA140 could regulate proinflammatory responses in microglia and astrocytes stimulated by lipopolysaccharide (LPS). Notably, the treatment significantly downregulated LPS-induced phosphorylation of ERK and STAT3 in microglial cells, indicating a potential mechanism through which CA140 exerts its effects. Furthermore, mice treated with CA140 showed a significant reduction in LPS-induced microglial and astrocyte activation. Importantly, in a mouse model of AD, CA140 treatment resulted in reduced activation of microglia and astrocytes, highlighting its potential as a therapeutic agent for neuroinflammatory-related diseases, including AD (Lee et al., 2018).

Retinitis Pigmentosa and Protein-Folding Disorders

CA140 has been implicated in the context of carbonic anhydrase (CA) IV, particularly concerning retinitis pigmentosa (RP) 17. Studies have shown that mutations in CA IV lead to unfolded protein accumulation in the endoplasmic reticulum, triggering stress responses and apoptosis. In this context, CA140 (and other CA inhibitors) demonstrated the ability to mitigate the adverse effects associated with these mutations. The inhibitors managed to stabilize the turnover of the mutant protein, reduce markers of stress response, and prevent apoptosis in cells expressing mutant CA IV. Moreover, the application of chemical chaperones like 4-phenylbutyric acid significantly reduced the apoptosis-inducing effect of the mutant CA IV gene. These findings suggest that CA140 and related compounds could offer a therapeutic strategy for treating RP17 and potentially other protein-folding disorders (Bonapace et al., 2004).

properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33

IUPAC Name

N-(3,4-Dihydroxyphenethyl)-2-(methylamino)benzamide

InChI

InChI=1S/C16H18N2O3/c1-17-13-5-3-2-4-12(13)16(21)18-9-8-11-6-7-14(19)15(20)10-11/h2-7,10,17,19-20H,8-9H2,1H3,(H,18,21)

InChI Key

UQPZVGMQOFXKPE-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(O)C(O)=C1)C2=CC=CC=C2NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Non-self-polymerizing analog of dopamine (DA);  CA-140;  CA 140;  CA140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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